
N1-(4-fluorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, also known as FTY720, is a synthetic compound that has gained significant attention due to its potential therapeutic applications. FTY720 has been found to have immunomodulatory and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including multiple sclerosis, cancer, and transplant rejection.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Drug Development
Studies on metabolism and disposition of potent HIV integrase inhibitors, including MK-0518, a compound structurally related to "N1-(4-fluorobenzyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide," have highlighted the use of 19F-NMR spectroscopy in drug discovery programs. This technique supports the selection of candidates for further development by investigating the metabolic fate and excretion balance in rats and dogs, which is crucial for the pharmacokinetic profiling of new drugs (Monteagudo et al., 2007).
Chemical Synthesis and Characterization
Research on the synthesis of p-aminobenzoic acid diamides based on tetrahydro-2H-pyran derivatives explores the chemical reactivity and potential applications of these compounds in synthesizing bioactive molecules. Such studies are foundational for developing new synthetic routes and understanding the chemical properties of complex organic compounds (Agekyan & Mkryan, 2015).
Biomedical Applications
The synthesis and characterization of compounds like "3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one" show promise in various biomedical applications, including the regulation of inflammatory diseases. The study by Ryzhkova, Ryzhkov, and Elinson (2020) details the electrochemically induced transformation leading to compounds with potential anti-inflammatory properties, demonstrating the intersection of organic synthesis and biomedical research (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antimicrobial and Antifungal Activities
Synthesis, characterization, and study of bioactivities, including antitumor, antifungal, and antibacterial properties, of pyrazole derivatives offer insights into the development of new pharmacophores. These studies contribute to the identification of new therapeutic agents, showcasing the utility of complex organic molecules in drug discovery and development (Titi et al., 2020).
Coordination Chemistry for Material Science
The synthesis and characterization of vanadium complexes, involving ligands structurally similar to the compound of interest, highlight the role of coordination chemistry in creating materials with potential applications in catalysis, magnetism, and electronic devices. Studies like those conducted by Maass et al. (2016) contribute to the fundamental understanding of metal-ligand interactions and the development of novel materials (Maass, Chen, Zeller, & Luck, 2016).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4/c16-12-3-1-11(2-4-12)9-17-13(19)14(20)18-10-15(21)5-7-22-8-6-15/h1-4,21H,5-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAQSXXLRCAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
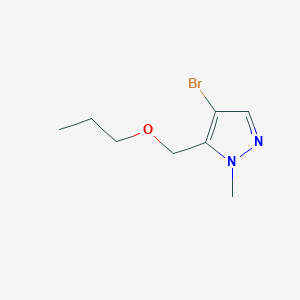
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631558.png)
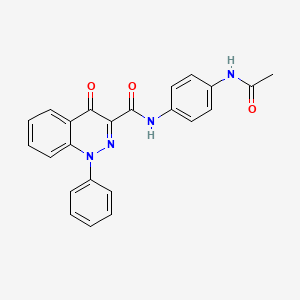
![N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2631561.png)
![9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2631563.png)
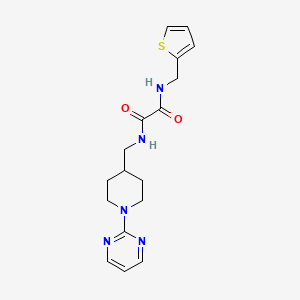
![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)
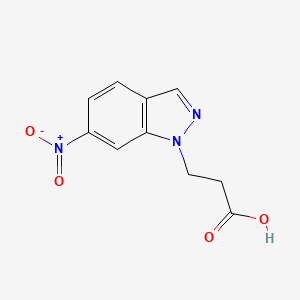
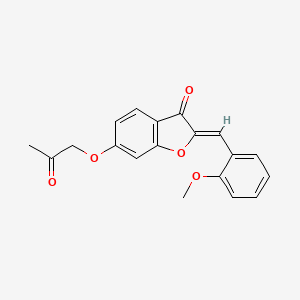

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)
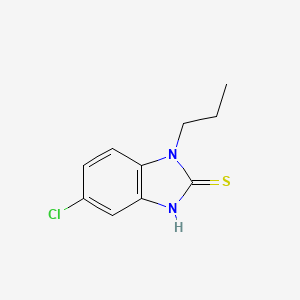
![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)
